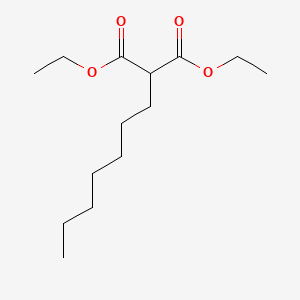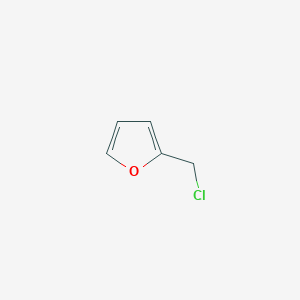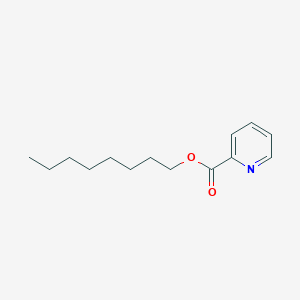![molecular formula C6H8N2 B1296075 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole CAS No. 2214-03-1](/img/structure/B1296075.png)
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Übersicht
Beschreibung
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The synthesis and study of such compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has been achieved through the intramolecular 3+2 dipolar cycloaddition of nitrilimines to alkynes, as described in one study . This method has been extended to more versatile 3-bromo derivatives using alkynylbromides as dipolarophiles. Another approach for synthesizing tetrasubstituted pyrazoles involves a one-pot, three-step sequence consisting of condensation, nitrilimine generation, and cycloaddition using mercuric acetate . This method has been shown to produce compounds with defined regiochemistry, as confirmed by X-ray crystallography.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is a key factor in their chemical behavior and potential applications. X-ray crystallography has been used to determine the regiochemistry of newly synthesized pyrazole compounds, providing insight into their molecular conformations . Additionally, the molecular and crystal structures of related pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines have been determined, revealing tautomeric equilibrium and the influence of non-covalent interactions on molecular packing .
Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of pyrazolo[3',4':5,6]pyrano[3,4-b]pyridines involves a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles . This method has been optimized to produce a novel heterocyclic core suitable for drug discovery programs. Furthermore, the synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles has been achieved through a one-pot, four-step sequence that includes Sonogashira coupling and microwave-assisted steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. For example, the fluorescent pyrazoles synthesized in one study exhibit intense blue fluorescence and high quantum yields, indicating their potential use in material science applications . Theoretical calculations and spectroscopic techniques, such as NMR and mass analysis, are employed to characterize these compounds and understand their behavior in different phases and solvents .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-4-7-8-6(5)3-1/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBJSPUCMUOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2214-03-1 | |
| Record name | 2214-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

